Acid-PEG3-C2-Boc

PROTAC Targeted Protein Degradation ERα

Acid-PEG3-C2-Boc (CAS 1807539-06-5), also known as Acid-PEG3-t-butyl ester, is a heterobifunctional linker containing a carboxylic acid, a triethylene glycol (PEG3) spacer, and a Boc-protected carboxyl group. It is classified as a polyethylene glycol (PEG) and alkyl/ether-based linker and is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), with documented use in EGFR-targeting degraders.

Molecular Formula C14H26O7
Molecular Weight 306.36
CAS No. 1807539-06-5
Cat. No. B605139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG3-C2-Boc
CAS1807539-06-5
SynonymsAcid-PEG3-t-butyl ester
Molecular FormulaC14H26O7
Molecular Weight306.36
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O
InChIInChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16)
InChIKeyVDWZJPCGUNJFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acid-PEG3-C2-Boc (CAS 1807539-06-5): A PEG3-Linker for Bioconjugation and Targeted Protein Degradation


Acid-PEG3-C2-Boc (CAS 1807539-06-5), also known as Acid-PEG3-t-butyl ester, is a heterobifunctional linker containing a carboxylic acid, a triethylene glycol (PEG3) spacer, and a Boc-protected carboxyl group . It is classified as a polyethylene glycol (PEG) and alkyl/ether-based linker and is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), with documented use in EGFR-targeting degraders [1].

Why Acid-PEG3-C2-Boc (CAS 1807539-06-5) Cannot Be Substituted by Generic PEG Linkers


In the context of PROTAC synthesis, linker length is a critical determinant of ternary complex formation and subsequent degradation efficiency [1]. Acid-PEG3-C2-Boc provides a specific PEG3 spacer length (9-atom backbone) and terminal Boc protection, which is not interchangeable with longer (e.g., PEG4) or shorter (e.g., PEG2) variants. Empirical studies on PROTAC linkers demonstrate that even a single ethylene glycol unit change can drastically alter degradation activity, with PEG3 linkers showing optimal performance for certain targets, while PEG2 and PEG4 variants exhibit significantly reduced or abolished degradation [1]. Therefore, substituting Acid-PEG3-C2-Boc with an analog of a different PEG length may compromise the intended biological outcome, making precise linker selection essential for reproducible PROTAC development.

Acid-PEG3-C2-Boc (CAS 1807539-06-5): Quantitative Differentiation Evidence vs. Comparator Linkers


Quantitative Degradation Activity: PEG3 Linker Outperforms PEG2 and PEG4 in PROTAC ERα Degradation

While direct head-to-head data for Acid-PEG3-C2-Boc is not available, a class-level inference from a highly analogous PROTAC system (LCL-ER(dec) series) demonstrates the functional consequence of linker length. In this study, PROTACs built with a PEG3 linker exhibited the highest ERα degradation activity compared to those with PEG2 or PEG4 linkers, despite all linkers showing comparable target binding affinity (IC50 = 30-50 nM) [1]. This indicates that the PEG3 spacer provided by Acid-PEG3-C2-Boc is likely to be the optimal length for achieving maximal degradation efficiency in certain PROTAC designs, and that PEG2 or PEG4 variants may be suboptimal.

PROTAC Targeted Protein Degradation ERα

Molecular Weight and Formula Comparison: Acid-PEG3-C2-Boc vs. Acid-PEG2-C2-Boc and Acid-PEG4-C2-Boc

Acid-PEG3-C2-Boc (MW: 306.35 g/mol, C14H26O7) differs in molecular weight and elemental composition from its closest analogs, which can affect physical properties and synthetic handling. Compared to Acid-PEG2-C2-Boc (MW: 262.30 g/mol, C12H22O6), it is ~44 Da heavier and contains two additional carbons, two hydrogens, and one oxygen atom . Compared to Acid-PEG4-C2-Boc (MW: 350.40 g/mol, C16H30O8), it is ~44 Da lighter .

PROTAC Linker Chemical Property Molecular Weight

Functional Group Comparison: Carboxylic Acid vs. Amino Terminus

Acid-PEG3-C2-Boc presents a terminal carboxylic acid, enabling direct amide bond formation with primary amines (e.g., on ligand scaffolds) using standard coupling reagents like EDC or HATU . In contrast, a closely related analog, NH2-PEG3-C2-Boc (MW 277.36), presents a terminal amine and a Boc-protected carboxyl, requiring a different synthetic strategy (e.g., coupling to a carboxylic acid) . This orthogonal reactivity dictates the order and type of chemical steps in a synthetic sequence.

Bioconjugation PROTAC Linker Functional Group

Predicted Physicochemical Properties: pKa and Density

Acid-PEG3-C2-Boc has a predicted pKa of 4.28 ± 0.10 for its terminal carboxylic acid, and a predicted density of 1.106 ± 0.06 g/cm³ . These values provide a baseline for understanding its ionization state under physiological conditions and its behavior during purification or formulation.

Physicochemical Property Solubility pKa

Acid-PEG3-C2-Boc (CAS 1807539-06-5): Key Application Scenarios for Research and Development


Synthesis of PROTACs Targeting EGFR and mTOR

Acid-PEG3-C2-Boc is explicitly used as a linker component in the synthesis of PROTACs designed to degrade the epidermal growth factor receptor (EGFR) and inhibit the mechanistic target of rapamycin (mTOR) [1][2]. Its PEG3 spacer provides an optimal length for ternary complex formation in these systems, a critical parameter supported by class-level evidence showing PEG3 linkers yield superior degradation activity compared to PEG2 or PEG4 variants [3].

Building Block for Custom Bioconjugates and PEGylation

The compound serves as a versatile, heterobifunctional building block for introducing a PEG3 spacer into a variety of bioconjugates, including peptide-PEG conjugates and prodrugs . The terminal carboxylic acid allows for facile attachment to amine-containing molecules, while the Boc group provides orthogonal protection for subsequent deprotection and further conjugation steps .

Development of Novel Targeted Protein Degraders

Researchers developing novel PROTACs for new targets can utilize Acid-PEG3-C2-Boc as a starting point for linker optimization. The quantitative evidence regarding the impact of PEG length on degradation efficiency positions this PEG3 linker as a high-probability candidate for achieving potent degradation, potentially reducing the number of linker analogs that need to be synthesized and tested [3].

Quality Control and Analytical Standard

With a defined molecular weight of 306.35 g/mol and molecular formula of C14H26O7, Acid-PEG3-C2-Boc can be used as a reference standard for LC-MS and HPLC analysis during the synthesis and purification of PROTACs and other PEGylated compounds .

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